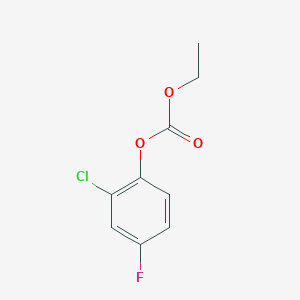

2-Chloro-4-fluorophenyl ethyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

(2-chloro-4-fluorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H8ClFO3/c1-2-13-9(12)14-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3 |

InChI Key |

YQKSSJXIMXARGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2.1 Drug Development

The compound is utilized as a building block in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors for various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. For instance, 2-chloro-4-fluorophenyl derivatives have been explored as potential g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease .

2.2 Antimicrobial Activity

Research indicates that compounds derived from 2-chloro-4-fluorophenyl ethyl carbonate exhibit significant antimicrobial properties. These derivatives have been tested against various bacterial strains and have shown promising results, suggesting their potential use in developing new antibiotics .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a precursor for the synthesis of fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation. The incorporation of fluorine into polymer matrices enhances their performance in harsh environments, making them suitable for applications in coatings and sealants .

3.2 Fluorinated Surfactants

The compound has also been investigated for its role in synthesizing fluorinated surfactants, which are used to modify surface properties in various industrial applications. These surfactants are particularly effective due to their ability to reduce surface tension and improve wetting properties .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A notable study involved the synthesis of a series of anticancer agents based on this compound. Researchers modified the compound to enhance its binding affinity to target proteins involved in tumor growth. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Fluorinated Polymers

Another research project focused on developing high-performance fluorinated polymers using this compound as a key intermediate. The resulting materials exhibited superior mechanical properties and chemical resistance compared to traditional polymers, making them ideal for aerospace and automotive applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.